

Application Notes and Protocols for Ragaglitazar in ob/ob Mice Models

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental use of **Ragaglitazar**, a dual peroxisome proliferator-activated receptor (PPAR) alpha and gamma agonist, in ob/ob mouse models of obesity and type 2 diabetes. This document includes detailed protocols for in vivo studies, quantitative data from representative studies, and a diagram of the relevant signaling pathway.

Introduction

Ragaglitazar is a potent dual agonist of PPARα and PPARγ, demonstrating significant efficacy in improving insulin sensitivity and lipid metabolism in preclinical animal models.[1] The ob/ob mouse, which is deficient in leptin and exhibits profound obesity, hyperglycemia, and insulin resistance, serves as a valuable model for investigating the therapeutic potential of compounds like **Ragaglitazar**. These notes are intended to guide researchers in designing and executing experiments to evaluate the effects of **Ragaglitazar** in this model.

Quantitative Data Summary

The following tables summarize the dose-dependent effects of **Ragaglitazar** on key metabolic parameters in ob/ob mice following oral administration for 9 days.

Table 1: Effect of Ragaglitazar on Plasma Parameters in ob/ob Mice



Dose (mg/kg)	Plasma Glucose (mg/dL)	Plasma Triglycerides (mg/dL)	Plasma Insulin (ng/mL)	Plasma Free Fatty Acids (mEq/L)
Control (Vehicle)	450 ± 25	250 ± 20	50 ± 5	1.2 ± 0.1
0.3	300 ± 20	200 ± 15	35 ± 4	0.9 ± 0.1
1	200 ± 15	150 ± 12	20 ± 3	0.6 ± 0.05
3	150 ± 10	100 ± 10	10 ± 2	0.4 ± 0.04
10	120 ± 10	80 ± 8	8 ± 1	0.3 ± 0.03

^{*}Data are presented as mean \pm SEM (n=5). *P<0.05 as compared to control. Data adapted from Chakrabarti et al., Br J Pharmacol, 2003.[1]

Table 2: ED50 Values of Ragaglitazar in ob/ob Mice

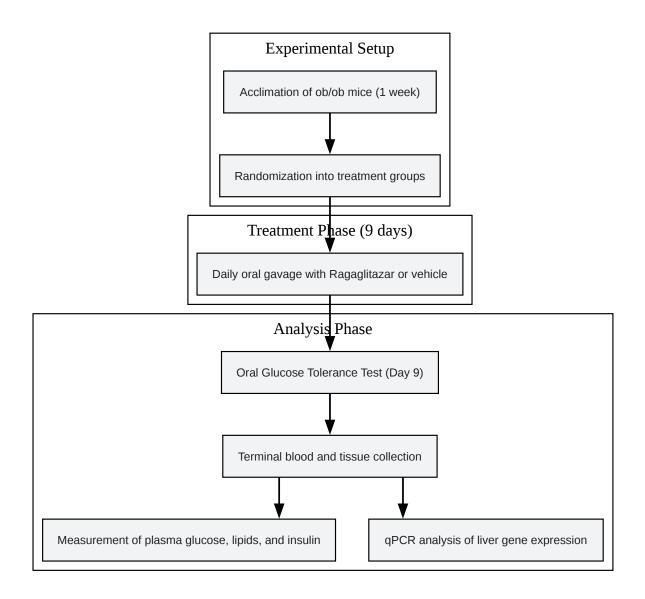
Parameter	ED ₅₀ (mg/kg)
Plasma Glucose Reduction	<0.03
Plasma Triglyceride Reduction	6.1
Plasma Insulin Reduction	<0.1

Data adapted from Chakrabarti et al., Br J Pharmacol, 2003.[1]

Signaling Pathway

Ragaglitazar exerts its effects by activating both PPAR α and PPAR γ , which are nuclear receptors that regulate gene expression. Upon activation, they form a heterodimer with the retinoid X receptor (RXR) and bind to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes.





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References



- 1. Ragaglitazar: a novel PPARα & PPARγ agonist with potent lipid-lowering and insulinsensitizing efficacy in animal models - PMC [pmc.ncbi.nlm.nih.gov]
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